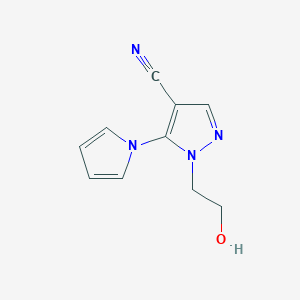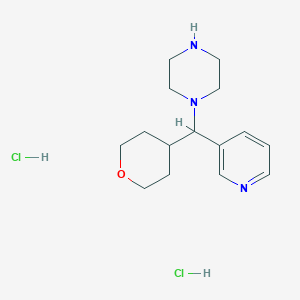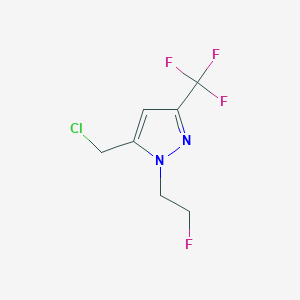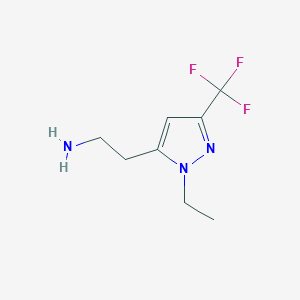
6-(2-cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(2-cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione, or 6-CEPD, is a pyrimidine derivative that has been studied extensively for its potential as a bioactive compound. 6-CEPD is a synthetic molecule that is composed of a cyclopentyl group attached to a pyrimidine ring. This molecule has been found to have various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6-CEPD has been used in laboratory experiments to study the effects of various drugs on cell cultures. We will also discuss potential future directions for research on 6-CEPD.
Applications De Recherche Scientifique
Pyrimidine Derivatives in Chemical Synthesis
Pyrimidine derivatives have been extensively explored for their reactivity and potential in synthesizing a wide range of heterocyclic compounds. For instance, studies on pyrimidine reactions with 1,3-diketones have led to the formation of novel pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives, highlighting their utility in constructing complex molecular structures (E. B. Tsupak et al., 2003). Similarly, the facile construction of substituted pyrimido[4,5-d]pyrimidones through transformation of enaminouracil underlines the versatility of pyrimidine cores in organic synthesis (W. Hamama et al., 2012).
Photophysical Properties and Applications
The design and synthesis of pyrimidine-phthalimide derivatives demonstrate the photophysical properties of pyrimidine derivatives, with applications in pH-sensing and as active components in optoelectronic devices (Han Yan et al., 2017). These compounds show solid-state fluorescence emission and solvatochromism, which can be tuned through molecular design for specific applications.
Potential in Drug Discovery
Pyrimidine derivatives have been investigated for their potential in drug discovery, particularly as candidates for antimicrobial, photoluminescence, and molecular docking applications. An experimental and computational study of bis-uracil derivatives emphasized their efficiency for optical, nonlinear optical, and drug discovery applications, highlighting the broad potential of pyrimidine-based compounds in pharmaceutical research (B. Mohan et al., 2020).
Propriétés
IUPAC Name |
6-(2-cyclopentylethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-7-9(12-11(15)13-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDSRCYURNFACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



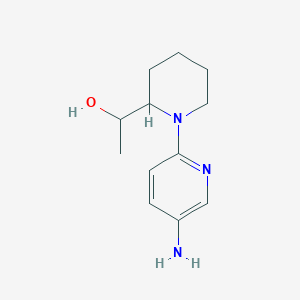
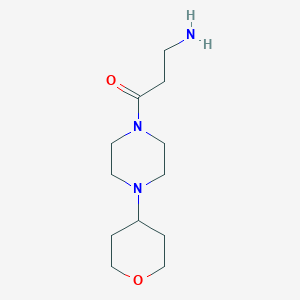
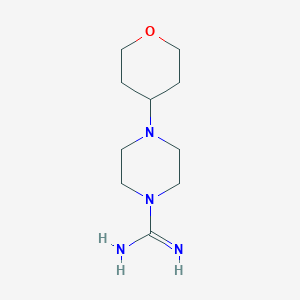
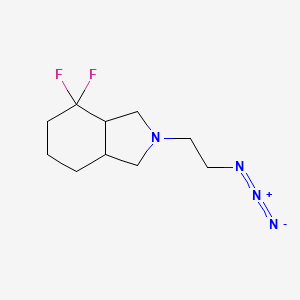

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)


